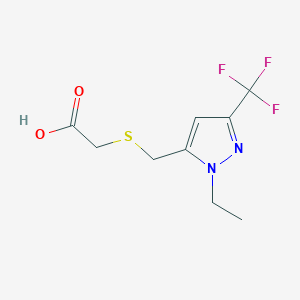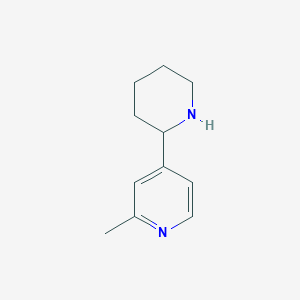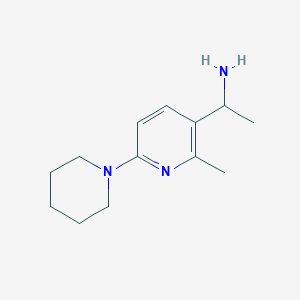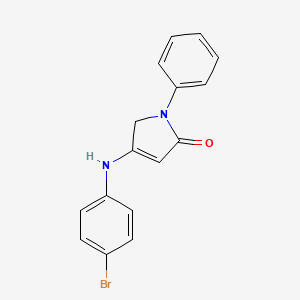
1,3,4-Thiadiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole-2-carboxamide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a valuable scaffold for the development of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1,3,4-thiadiazole-2-carboxamide typically involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under specific conditions . One common method includes the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, followed by the reaction with an appropriate carboxylic acid derivative . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1,3,4-Thiadiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution.
Scientific Research Applications
1,3,4-Thiadiazole-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2-carboxamide involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells . The compound’s ability to form strong hydrogen bonds and interact with key amino acid residues in proteins is crucial for its biological activity .
Comparison with Similar Compounds
1,3,4-Thiadiazole-2-carboxamide is compared with other thiadiazole derivatives, such as 1,3,4-thiadiazole-2-thiol and 1,3,4-thiadiazole-2-amine . While these compounds share a similar core structure, their functional groups and resulting properties differ significantly . For instance, 1,3,4-thiadiazole-2-thiol exhibits stronger antimicrobial activity, whereas 1,3,4-thiadiazole-2-amine is more effective as an anticancer agent . The unique properties of this compound, such as its balanced biological activities and chemical stability, make it a versatile compound in various applications .
Properties
Molecular Formula |
C3H3N3OS |
|---|---|
Molecular Weight |
129.14 g/mol |
IUPAC Name |
1,3,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C3H3N3OS/c4-2(7)3-6-5-1-8-3/h1H,(H2,4,7) |
InChI Key |
GVCAFUYKBNBKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B11807624.png)
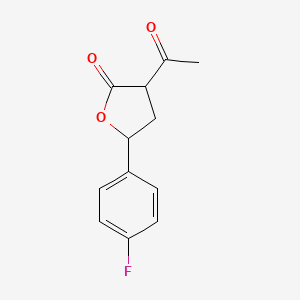
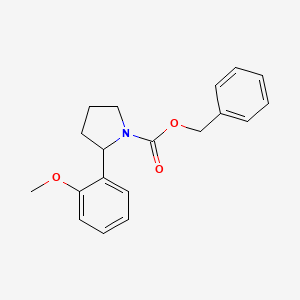
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11807651.png)
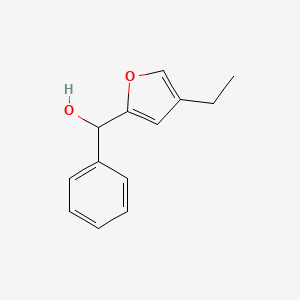
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)


